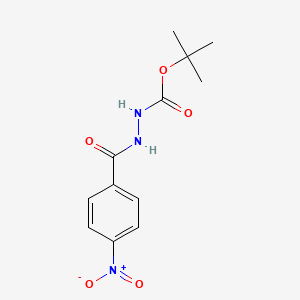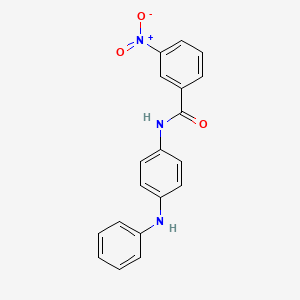
N-(4-anilinophenyl)-3-nitrobenzamide
Vue d'ensemble
Description
N-(4-anilinophenyl)-3-nitrobenzamide is an organic compound with the molecular formula C19H16N2O3 It is characterized by the presence of an aniline group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-anilinophenyl)-3-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with 4-anilinophenylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-anilinophenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Electrophiles such as halogens, nitrating agents
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Reduction: N-(4-anilinophenyl)-3-aminobenzamide
Substitution: Various substituted derivatives depending on the electrophile used
Hydrolysis: 4-anilinophenylamine and 3-nitrobenzoic acid
Applications De Recherche Scientifique
N-(4-anilinophenyl)-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its potential as an inhibitor of certain enzymes involved in disease pathways.
Mécanisme D'action
The mechanism of action of N-(4-anilinophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of diguanylate cyclase enzymes, which play a role in bacterial biofilm formation. By reducing the levels of cyclic di-GMP, the compound can disrupt biofilm formation and enhance the effectiveness of antimicrobial agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-anilinophenyl)benzamide
- N-(4-anilinophenyl)maleimide
- 4-(4-anilinophenyl)quinoline derivatives
Uniqueness
N-(4-anilinophenyl)-3-nitrobenzamide is unique due to the presence of both an aniline group and a nitrobenzamide moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
N-(4-anilinophenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(14-5-4-8-18(13-14)22(24)25)21-17-11-9-16(10-12-17)20-15-6-2-1-3-7-15/h1-13,20H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGFQDCWXBYLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-benzyl-3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B3888321.png)
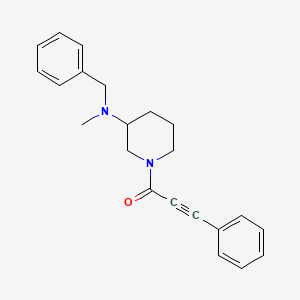
![2-Chloro-5-[(4E)-4-[(2-chlorophenyl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid](/img/structure/B3888340.png)
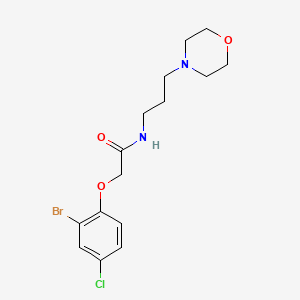
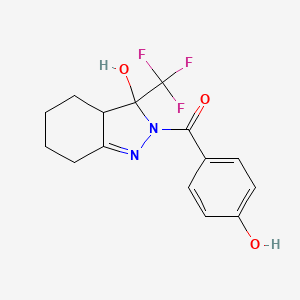
![3-(Ethylsulfanyl)-6-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B3888355.png)
![3-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzaldehyde thiosemicarbazone](/img/structure/B3888358.png)
![1-{4-[(cycloheptylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B3888371.png)
![methyl (2S,4R)-4-({[4,5-dimethyl-2-(1H-pyrrol-1-yl)-3-thienyl]carbonyl}amino)-1-methylpyrrolidine-2-carboxylate](/img/structure/B3888375.png)
![2-CHLORO-5-[(4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID](/img/structure/B3888386.png)
![(Z)-[Amino(4-methoxyphenyl)methylidene]amino 2-chlorobenzoate](/img/structure/B3888391.png)
![N'-[(4-chlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B3888392.png)
![2-[2-(furan-2-carbonyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B3888409.png)
